N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H29N3O5 and its molecular weight is 415.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : The spirocyclic structure is synthesized from precursors such as 1,4-dioxaspiro[4.5]decan.
- Introduction of the Pyrazole Moiety : This is achieved through reactions that link the pyrazole ring to the spirocyclic core.
- Carboxamide Formation : The final step involves the introduction of the carboxamide group, which is crucial for biological activity.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit potent anti-inflammatory effects. In various animal models, these compounds have shown significant inhibition of inflammatory markers.
Case Study
A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance, one derivative showed an IC50 value of 54.65 μg/mL in inhibiting COX-2 activity, indicating its potential as a therapeutic agent for inflammatory conditions .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
- Modulation of Signaling Pathways : The compound likely interacts with various signaling pathways involved in inflammation and pain perception.
Comparative Biological Activity Table
Compound Name | IC50 (μg/mL) | COX Inhibition | Notes |
---|---|---|---|
This compound | TBD | TBD | Promising anti-inflammatory activity |
Diclofenac | 54.65 | High | Standard anti-inflammatory drug |
Celecoxib | 44.81 | High | Selective COX-2 inhibitor |
Toxicity and Safety Profile
Preliminary studies on toxicity indicate that derivatives of this compound exhibit low acute toxicity levels in animal models. For example, compounds with similar structures have shown LD50 values exceeding 2000 mg/kg in mice . This suggests a favorable safety profile for further development.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-25-19(12-18(24-25)17-11-15(27-2)7-8-20(17)28-3)21(26)23-13-16-14-29-22(30-16)9-5-4-6-10-22/h7-8,11-12,16H,4-6,9-10,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKCLJSHLYXSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3COC4(O3)CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.